![molecular formula C24H21N3 B14607003 3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) CAS No. 57637-71-5](/img/structure/B14607003.png)
3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole): is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which combines a pyridine ring with two indole moieties, making it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) typically involves the condensation of 5-methyl-1H-indole with pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH), resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moieties, which are highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as a lead compound in the development of new drugs for the treatment of diseases such as cancer, viral infections, and bacterial infections .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved conductivity or enhanced mechanical strength .
Mecanismo De Acción
The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) involves its interaction with specific molecular targets in biological systems. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .
Comparación Con Compuestos Similares
3,3’-[(Pyridin-4-yl)methylene]bis(1H-indole): Similar structure but lacks the methyl group on the indole moieties.
3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-pyrrole): Similar structure but contains pyrrole instead of indole.
Uniqueness: The presence of both the pyridine ring and the methyl-substituted indole moieties in 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) provides a unique combination of electronic and steric properties. This makes it distinct from other similar compounds and enhances its potential for diverse applications in scientific research and industry .
Propiedades
Número CAS |
57637-71-5 |
|---|---|
Fórmula molecular |
C24H21N3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
5-methyl-3-[(5-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3/c1-15-3-5-22-18(11-15)20(13-26-22)24(17-7-9-25-10-8-17)21-14-27-23-6-4-16(2)12-19(21)23/h3-14,24,26-27H,1-2H3 |
Clave InChI |
PDLFLKOGMCDULK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC=C2C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


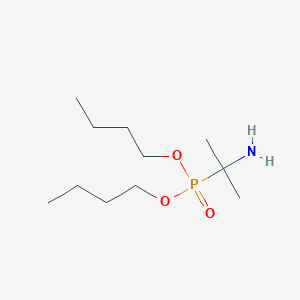
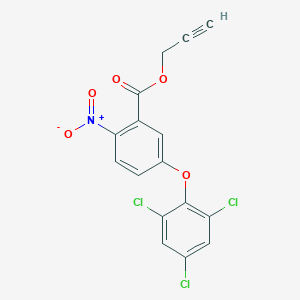
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
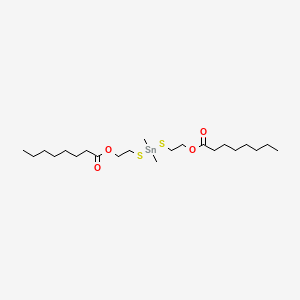


![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)

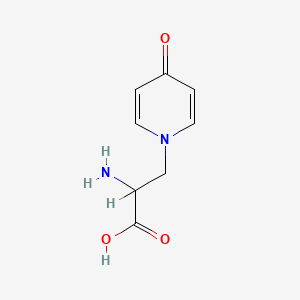
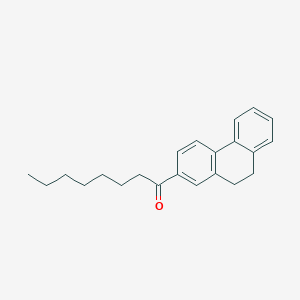

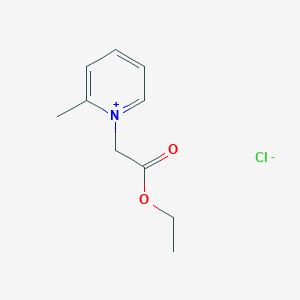
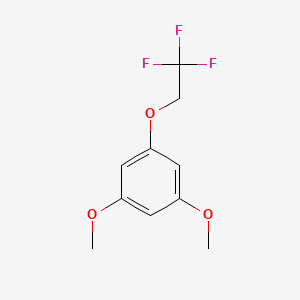
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
